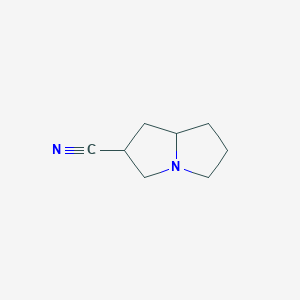

Hexahydro-1H-pyrrolizine-2-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

丙二酸乙酯钾,也称为3-乙氧基-3-氧代丙酸钾,是一种有机化合物,在有机合成中用作多功能试剂。它是一种白色固体,可溶于水和极性有机溶剂。 该化合物因其稳定性和反应性而特别适用于制备β-酮酯和其他衍生物 .

准备方法

合成路线和反应条件: 丙二酸乙酯钾可以通过丙二酸二乙酯用氢氧化钾选择性皂化来合成。该过程包括将氢氧化钾以至少1.5的摩尔比加入丙二酸二乙酯中。 然后将反应混合物在冰浴中冷却以沉淀丙二酸乙酯钾,通过抽滤收集,用醚洗涤,并在室温下减压干燥 .

工业生产方法: 丙二酸乙酯钾的工业生产遵循类似的原则,但在更大规模上进行。该过程确保氢氧化钾有效地分布到丙二酸二乙酯中,以实现高收率。 然后对产品进行提纯和干燥以获得最终化合物 .

化学反应分析

反应类型: 丙二酸乙酯钾会发生几种类型的化学反应,包括:

取代反应: 它可以在碱的存在下与卤代烷烃反应,形成新的碳-碳键。

水解: 丙二酸乙酯钾的酸性水解会导致生成丙二酸和乙醇。

常用试剂和条件:

碱: 氢氧化钾、氢氧化钠。

酸: 盐酸、硫酸。

溶剂: 水、甲醇、四氢呋喃

主要产品:

β-酮酯: 通过酰化反应形成。

氨基丙烯酸酯: 在氯化锌和催化量的洪氏碱存在下,与芳基腈反应生成.

科学研究应用

Neurological Disorders

Hexahydro-1H-pyrrolizine-2-carbonitrile and its derivatives have been studied for their potential to modulate synaptic transmission, which is crucial in treating neurological disorders. According to a patent (US5733912A), compounds derived from hexahydro-1H-pyrrolizine can selectively control chemical synaptic transmission, offering therapeutic utility for conditions associated with synaptic dysfunctions such as epilepsy and depression . These compounds can influence both presynaptic and postsynaptic excitability, thereby affecting neurotransmitter release and receptor activation.

Cancer Treatment

Recent studies have shown that pyrrolizine derivatives exhibit anticancer activities. For instance, research highlighted the synthesis of fused pyrrole derivatives that demonstrated significant inhibitory effects on various cancer cell lines, including HCT116 and MCF-7, with IC50 values comparable to established chemotherapeutics like doxorubicin . The ability of this compound to act as a scaffold for developing new anticancer agents is an area of active investigation.

Case Study: Anticancer Activity

In a recent study, a series of pyrrolo[3,2-d]pyrimidines derived from hexahydro-1H-pyrrolizine were designed and synthesized, demonstrating potent anticancer activity against multiple cell lines . The study employed molecular docking techniques to predict binding affinities to key enzymes involved in cancer progression, indicating the compound's potential as an effective inhibitor.

Case Study: Neurological Applications

Research on hexahydro-1H-pyrrolizine derivatives has also focused on their role in enhancing acetylcholine function via action at muscarinic receptors within the central nervous system. This mechanism is critical for developing treatments for cognitive impairments associated with Alzheimer's disease and other neurodegenerative disorders .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Neurological Disorders | Modulation of synaptic transmission | Potential treatment for epilepsy and depression |

| Cancer Treatment | Anticancer activity against various cell lines | IC50 values comparable to doxorubicin |

| Synthesis | Multi-step processes involving cyanides | Efficient methods for producing active compounds |

作用机制

丙二酸乙酯钾的作用机制涉及它作为琥珀酸脱氢酶的竞争性抑制剂的作用。通过与酶的活性位点结合,它阻止了正常底物琥珀酸的结合,从而抑制了酶的活性。 这种抑制会影响柠檬酸循环,柠檬酸循环对细胞呼吸至关重要 .

类似化合物:

丙二酸二乙酯: 丙二酸的另一种酯,用于类似的合成应用。

丙二酸单乙酯钾: 与其密切相关的具有相似反应性的化合物。

丙二酸乙酯叔丁酯: 用作各种有机合成的中间体

独特性: 与其他丙二酸酯相比,丙二酸乙酯钾具有独特的稳定性和易于操作性。 它能够在温和条件下形成β-酮酯和氨基丙烯酸酯,使其成为有机合成中的宝贵试剂 .

相似化合物的比较

Diethyl malonate: Another ester of malonic acid, used in similar synthetic applications.

Potassium monoethyl malonate: A closely related compound with similar reactivity.

Ethyl tert-butyl malonate: Used as an intermediate in various organic syntheses

Uniqueness: Ethyl potassium malonate is unique due to its stability and ease of handling compared to other malonate esters. Its ability to form beta-ketoesters and amino acrylates under mild conditions makes it a valuable reagent in organic synthesis .

属性

CAS 编号 |

170442-01-0 |

|---|---|

分子式 |

C8H12N2 |

分子量 |

136.19 g/mol |

IUPAC 名称 |

2,3,5,6,7,8-hexahydro-1H-pyrrolizine-2-carbonitrile |

InChI |

InChI=1S/C8H12N2/c9-5-7-4-8-2-1-3-10(8)6-7/h7-8H,1-4,6H2 |

InChI 键 |

ZOGQXAHMVWWWNY-UHFFFAOYSA-N |

SMILES |

C1CC2CC(CN2C1)C#N |

规范 SMILES |

C1CC2CC(CN2C1)C#N |

同义词 |

1H-Pyrrolizine-2-carbonitrile,hexahydro-(9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。